SD-36

Description

Propriétés

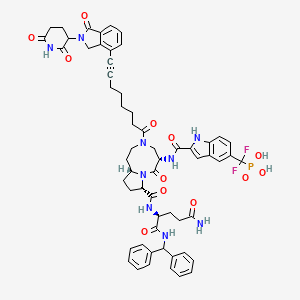

Formule moléculaire |

C59H62F2N9O12P |

|---|---|

Poids moléculaire |

1158.1 g/mol |

Nom IUPAC |

[[2-[[(5S,8S,10aR)-8-[[(2S)-5-amino-1-(benzhydrylamino)-1,5-dioxopentan-2-yl]carbamoyl]-3-[8-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]oct-7-ynoyl]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocin-5-yl]carbamoyl]-1H-indol-5-yl]-difluoromethyl]phosphonic acid |

InChI |

InChI=1S/C59H62F2N9O12P/c60-59(61,83(80,81)82)39-21-23-43-38(31-39)32-45(63-43)54(75)65-46-34-68(51(73)20-11-3-1-2-6-13-35-18-12-19-41-42(35)33-69(57(41)78)47-26-28-50(72)66-55(47)76)30-29-40-22-25-48(70(40)58(46)79)56(77)64-44(24-27-49(62)71)53(74)67-52(36-14-7-4-8-15-36)37-16-9-5-10-17-37/h4-5,7-10,12,14-19,21,23,31-32,40,44,46-48,52,63H,1-3,11,20,22,24-30,33-34H2,(H2,62,71)(H,64,77)(H,65,75)(H,67,74)(H,66,72,76)(H2,80,81,82)/t40-,44+,46+,47?,48+/m1/s1 |

Clé InChI |

JKCSCHXVWPSGBG-OPKPGBGESA-N |

SMILES isomérique |

C1C[C@H](N2[C@H]1CCN(C[C@@H](C2=O)NC(=O)C3=CC4=C(N3)C=CC(=C4)C(F)(F)P(=O)(O)O)C(=O)CCCCCC#CC5=C6CN(C(=O)C6=CC=C5)C7CCC(=O)NC7=O)C(=O)N[C@@H](CCC(=O)N)C(=O)NC(C8=CC=CC=C8)C9=CC=CC=C9 |

SMILES canonique |

C1CC(N2C1CCN(CC(C2=O)NC(=O)C3=CC4=C(N3)C=CC(=C4)C(F)(F)P(=O)(O)O)C(=O)CCCCCC#CC5=C6CN(C(=O)C6=CC=C5)C7CCC(=O)NC7=O)C(=O)NC(CCC(=O)N)C(=O)NC(C8=CC=CC=C8)C9=CC=CC=C9 |

Origine du produit |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to SD-36 in the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor that plays a pivotal role in a variety of cellular processes, including proliferation, survival, and differentiation. Constitutive activation of the STAT3 signaling pathway is a hallmark of numerous human cancers and is often associated with poor prognosis, making it a highly attractive target for therapeutic intervention.[1][2] However, the development of effective small-molecule inhibitors has been challenging.[2][3]

This compound represents a novel and potent therapeutic strategy that circumvents the limitations of traditional inhibitors. It is a heterobifunctional small molecule known as a Proteolysis Targeting Chimera (PROTAC).[3][4] this compound is engineered by linking a high-affinity STAT3 inhibitor (SI-109) to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[5][6] This design enables this compound to act as a catalyst for the degradation of the STAT3 protein, rather than just inhibiting its function.[3][6]

Core Mechanism of Action: STAT3 Degradation

Unlike conventional inhibitors that block the function of a protein, this compound eliminates the STAT3 protein entirely from the cell. This is achieved through the PROTAC mechanism:

-

Ternary Complex Formation: this compound simultaneously binds to the SH2 domain of STAT3 and the Cereblon E3 ubiquitin ligase, forming a ternary complex.[1][6]

-

Ubiquitination: The recruitment of the E3 ligase to STAT3 facilitates the transfer of ubiquitin molecules to the STAT3 protein.

-

Proteasomal Degradation: The poly-ubiquitinated STAT3 is recognized and degraded by the 26S proteasome, effectively removing it from the cell.[3]

This degradation-based approach offers several advantages, including the potential for improved potency and a more profound and sustained suppression of the target pathway. The catalytic nature of a PROTAC means a single molecule of this compound can induce the degradation of multiple STAT3 proteins.[6]

References

- 1. A Potent and Selective Small-molecule Degrader of STAT3 Achieves Complete Tumor Regression in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lumen.luc.edu [lumen.luc.edu]

- 3. Structure-Based Discovery of this compound as a Potent, Selective, and Efficacious PROTAC Degrader of STAT3 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

SD-36: A Technical Guide to a Selective STAT3 Degrader

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein that, when constitutively activated, plays a pivotal role in the pathogenesis of various human cancers and inflammatory diseases. Its role in promoting cell proliferation, survival, invasion, and immunosuppression has made it an attractive, albeit challenging, therapeutic target. Traditional small-molecule inhibitors have often struggled to achieve sustained and profound inhibition of STAT3's function. SD-36 has emerged as a potent and selective small-molecule degrader of STAT3, offering a novel therapeutic strategy. This document provides an in-depth technical overview of this compound, summarizing its mechanism of action, quantitative data, and the experimental protocols used for its characterization.

Core Mechanism of Action

This compound is a proteolysis-targeting chimera (PROTAC), a heterobifunctional molecule designed to harness the cell's natural protein disposal system.[1][2][3] It consists of three key components: a ligand that binds to the STAT3 protein (based on the STAT3 inhibitor SI-109), a ligand for an E3 ubiquitin ligase (an analog of the Cereblon ligand lenalidomide), and a linker connecting these two moieties.[4] This design allows this compound to act as a bridge, bringing STAT3 into close proximity with the E3 ligase complex, leading to the ubiquitination and subsequent degradation of STAT3 by the proteasome.[1][5] This targeted protein degradation approach offers a catalytic mode of action and can be more effective than simple inhibition.[6] A control compound, SD-36Me, which has a methylated cereblon ligand, is ineffective at inducing STAT3 degradation, confirming the cereblon-dependent PROTAC mechanism.[1][5][7]

Mechanism of Action of this compound

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and efficacy in various experimental settings.

Table 1: Binding Affinity and Degradation Potency

| Parameter | Value | Cell Line(s) | Notes |

| Binding Affinity (Kd) | ~50 nM | - | Binding affinity to STAT3 protein.[2][4] |

| Degradation (DC50) | 0.06 µM | MOLM-16 | Concentration for 50% degradation of STAT3.[1][5] |

| 1.2 µM | SUP-M2 | Concentration for 50% degradation of STAT3.[8] | |

| 2.5 µM | SUP-M2 | Concentration for 50% degradation of STAT3 by this compound.[8] | |

| Transcriptional Inhibition (IC50) | 10 nM | Reporter Cell Line | Concentration for 50% inhibition of STAT3 transcriptional activity.[4][9] |

Table 2: Selectivity Profile

| Protein Family | Selectivity | Method | Notes |

| STAT Family | Highly selective for STAT3 | Western Blot | No significant degradation of STAT1, STAT2, STAT4, STAT5A/B, and STAT6 observed in MOLM-16 and SU-DHL-1 cells.[1] |

| Proteome-wide | High | Quantitative Proteomics | In MOLM-16 cells treated with 10 µM this compound, STAT3 was the only protein significantly downregulated out of ~5500 quantified proteins.[9] |

Table 3: In Vitro and In Vivo Efficacy

| Model | Effect | Key Findings |

| Leukemia & Lymphoma Cell Lines | Growth Inhibition | Potent activity (IC50 < 2 µM) in MOLM-16, DEL, Karpas-299, KI-JK, SU-DHL-I, SUP-M2 cell lines.[4] Induces cell-cycle arrest and/or apoptosis.[7][9] |

| MOLM-16 Xenograft Model | Tumor Regression | Achieves complete and long-lasting tumor regression at well-tolerated doses.[1][9][10] A single dose leads to complete STAT3 degradation in tumor tissue.[1][10] |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

Western Blotting for STAT3 Degradation

This protocol is used to assess the dose- and time-dependent degradation of STAT3 protein in cultured cells.

-

Cell Culture and Treatment: Plate cells (e.g., MOLM-16, SU-DHL-1) at a suitable density and allow them to adhere or stabilize overnight. Treat cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) or a vehicle control (DMSO) for different time points (e.g., 4, 8, 24 hours).[9]

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for STAT3 overnight at 4°C. Also, probe for a loading control like GAPDH or β-actin.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities to determine the percentage of STAT3 degradation relative to the vehicle control.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or control compounds.

-

Incubation: Incubate the plate for a specified period (e.g., 4 days).[4]

-

Assay Reagent Addition: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Signal Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the luminescence signal against the compound concentration and fitting the data to a dose-response curve.

STAT3 Luciferase Reporter Assay

This assay is used to measure the transcriptional activity of STAT3.

-

Cell Transfection: Co-transfect cells (e.g., HEK293T) with a STAT3-responsive luciferase reporter plasmid and a constitutively active control reporter plasmid (e.g., Renilla luciferase).

-

Compound Treatment: Treat the transfected cells with this compound or control compounds for a specified duration (e.g., 24 hours).[9]

-

Cell Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the STAT3-dependent firefly luciferase activity to the Renilla luciferase activity. The IC50 value is determined by plotting the normalized luciferase activity against the compound concentration.

This compound Characterization Workflow

Conclusion

This compound represents a significant advancement in the targeted therapy of STAT3-driven malignancies. Its potent and highly selective degradation of STAT3 protein leads to robust anti-tumor activity in preclinical models.[7][9] The data and protocols presented in this guide underscore the promise of the PROTAC approach for targeting challenging oncoproteins like STAT3. Further investigation and clinical development of this compound and similar STAT3 degraders are warranted to translate these promising preclinical findings into effective cancer therapies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. support.nanotempertech.com [support.nanotempertech.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Structure-Based Discovery of this compound as a Potent, Selective, and Efficacious PROTAC Degrader of STAT3 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. lumen.luc.edu [lumen.luc.edu]

- 8. SD-91 as A Potent and Selective STAT3 Degrader Capable of Achieving Complete and Long-Lasting Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Potent and Selective Small-molecule Degrader of STAT3 Achieves Complete Tumor Regression in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-Based Discovery of this compound as a Potent, Selective, and Efficacious PROTAC Degrader of STAT3 Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preclinical Investigation of SD-36 in Leukemia

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cell growth, survival, and differentiation. In many forms of cancer, including various leukemias, STAT3 is persistently activated, driving oncogenesis and promoting a tumor-supportive microenvironment.[1] Despite being an attractive therapeutic target for over two decades, developing effective STAT3 inhibitors has been challenging. The advent of Proteolysis Targeting Chimeras (PROTACs) has provided a novel therapeutic modality. SD-36 is a potent and selective STAT3 PROTAC degrader designed to overcome the limitations of traditional inhibitors by inducing the complete elimination of the STAT3 protein.[1][2] This document provides a comprehensive overview of the preclinical data and methodologies used to evaluate this compound in leukemia models.

Core Mechanism of Action: STAT3 Degradation

This compound is a heterobifunctional molecule composed of three key parts: a ligand that binds to the STAT3 protein (based on the inhibitor SI-109), a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting the two.[3] By simultaneously binding to STAT3 and CRBN, this compound forms a ternary complex that brings the E3 ligase into close proximity with STAT3. This proximity facilitates the ubiquitination of STAT3, marking it for degradation by the 26S proteasome. This event-driven, catalytic mechanism allows a single molecule of this compound to induce the degradation of multiple STAT3 proteins. A control compound, SD-36Me, which is incapable of binding the E3 ligase, is used to confirm that the degradation is dependent on the PROTAC mechanism.[1]

In Vitro Preclinical Efficacy

This compound has demonstrated potent and selective activity in a panel of leukemia and lymphoma cell lines characterized by high levels of phosphorylated STAT3 (p-STAT3).

Quantitative Analysis of this compound Activity in Leukemia Cell Lines

The following table summarizes the in vitro potency of this compound in inducing STAT3 degradation (DC₅₀) and inhibiting cell growth (IC₅₀).

| Cell Line | Cancer Type | DC₅₀ (STAT3 Degradation) | IC₅₀ (Cell Growth) | Citation |

| MOLM-16 | Acute Myeloid Leukemia (AML) | ~2.5 nM (4h) | < 2 µM | [1][2][3] |

| SU-DHL-1 | Anaplastic Large Cell Lymphoma (ALCL) | ~1.5 nM (4h) | < 2 µM | [2][3] |

| DEL | Anaplastic Large Cell Lymphoma (ALCL) | ~1.5 nM (4h) | < 2 µM | [2][3] |

| KI-JK | Anaplastic Large Cell Lymphoma (ALCL) | ~1.5 nM (4h) | < 2 µM | [2][3] |

| MOLM-13 | Acute Myeloid Leukemia (AML) | Not specified | Not specified | [4] |

Note: Data is compiled from multiple studies. DC₅₀ values represent the concentration required to degrade 50% of the target protein after a specified time. IC₅₀ values represent the concentration required to inhibit cell growth by 50% after prolonged exposure (e.g., 4 days).

Treatment with this compound leads to a time- and concentration-dependent depletion of total STAT3 protein.[2] This degradation suppresses the downstream STAT3 transcriptional network, including key anti-apoptotic proteins like Mcl-1, which is a critical mechanism of resistance to other therapies such as Venetoclax in AML.[5][6] The suppression of Mcl-1 is a primary driver of apoptosis in sensitive cell lines.

In Vivo Preclinical Efficacy

The potent in vitro activity of this compound translated to significant anti-tumor efficacy in mouse xenograft models of leukemia.

Quantitative Analysis of this compound In Vivo Activity

| Model | Cancer Type | Dosing Schedule | Outcome | Citation |

| Molm-16 Xenograft | AML | 50 mg/kg, IV, weekly for 4 weeks | Complete and long-lasting tumor regression | [1] |

| SU-DHL-1 Xenograft | ALCL | 100 mg/kg, IV, 3x/week | Complete tumor regression | [3] |

| SUP-M2 Xenograft | ALCL | 50 mg/kg, IV, 3x/week | Complete tumor growth inhibition | [3] |

A single intravenous dose of this compound was shown to induce complete degradation of the STAT3 protein in tumor tissue, demonstrating excellent target engagement in vivo.[1] The treatments were well-tolerated at efficacious doses.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings.

Western Blot for STAT3 Degradation

This protocol is used to quantify the amount of STAT3 protein in cells following treatment with this compound.

-

Cell Culture and Treatment: Seed leukemia cells (e.g., MOLM-16) at a density of 0.5 x 10⁶ cells/mL. Treat with a dose range of this compound (e.g., 0.1 nM to 10 µM) or DMSO vehicle control for a specified time (e.g., 4, 8, 12, 24 hours).

-

Cell Lysis: Harvest cells by centrifugation. Wash with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with primary antibodies against STAT3, p-STAT3, Mcl-1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ to determine the DC₅₀.

Cell Viability Assay

This assay measures the effect of this compound on cell proliferation and survival.

-

Cell Seeding: Plate leukemia cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well).

-

Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle-only control.

-

Incubation: Incubate the plates for the desired duration (e.g., 72-96 hours) under standard cell culture conditions.

-

Viability Measurement: Add a viability reagent such as CellTiter-Glo® (Promega) or perform an MTT assay. For CellTiter-Glo, the reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

Data Analysis: Measure luminescence or absorbance using a plate reader. Normalize data to the vehicle control and plot a dose-response curve to calculate the IC₅₀ value using graphing software (e.g., GraphPad Prism).

In Vivo Xenograft Tumor Model Workflow

This protocol outlines the process for evaluating the anti-tumor activity of this compound in an animal model.

-

Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG mice) to prevent rejection of human cells.

-

Cell Implantation: Subcutaneously inject a suspension of leukemia cells (e.g., 5-10 x 10⁶ Molm-16 cells) into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

-

Drug Administration: Administer this compound or vehicle control via the specified route (e.g., intravenous injection) and schedule.

-

Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week). Monitor for any signs of toxicity.

-

Endpoint and Analysis: The study may conclude when tumors in the control group reach a maximum allowed size or after a fixed duration. Collect tumor tissue for pharmacodynamic analysis (e.g., STAT3 levels by Western blot or immunohistochemistry).

Preclinical studies have robustly established this compound as a highly potent and selective degrader of STAT3. It demonstrates significant anti-proliferative and pro-apoptotic activity in vitro across multiple leukemia cell lines.[2][3] This activity is driven by the degradation of STAT3 and the subsequent suppression of key survival proteins like Mcl-1.[5][6] Importantly, these in vitro findings translate into profound in vivo efficacy, with this compound achieving complete and durable tumor regression in xenograft models of acute myeloid leukemia at well-tolerated doses.[1] These data provide a strong rationale for the continued clinical development of STAT3 degraders as a promising therapeutic strategy for patients with leukemia.

References

- 1. Structure-Based Discovery of this compound as a Potent, Selective, and Efficacious PROTAC Degrader of STAT3 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Potent and Selective Small-molecule Degrader of STAT3 Achieves Complete Tumor Regression in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Paper: A STAT3 Degrader Demonstrates Pre-Clinical Efficacy in Venetoclax Resistant Acute Myeloid Leukemia [ash.confex.com]

- 5. A STAT3 Degrader Demonstrates Pre-Clinical Efficacy in Venetoclax Resistant Acute Myeloid Leukemia | Semantic Scholar [semanticscholar.org]

- 6. SD‐36 promotes growth inhibition and induces apoptosis via suppression of Mcl‐1 in glioma - PMC [pmc.ncbi.nlm.nih.gov]

The STAT3 Degrader SD-36: A Technical Guide to its Impact on the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical node in cancer biology, promoting not only tumor cell proliferation and survival but also orchestrating a complex, immunosuppressive tumor microenvironment (TME) that shields the tumor from immune attack. SD-36 is a potent and selective small-molecule degrader of STAT3, operating through a proteolysis-targeting chimera (PROTAC) mechanism. By inducing the rapid and efficient degradation of the STAT3 protein, this compound offers a promising therapeutic strategy to dismantle the pro-tumorigenic signaling network within cancer cells and remodel the TME to favor anti-tumor immunity. This technical guide provides an in-depth overview of the preclinical data on this compound, focusing on its mechanism of action and its direct and inferred effects on the tumor microenvironment. Detailed experimental protocols and quantitative data are presented to support further research and development of this novel therapeutic agent.

Introduction to this compound: A STAT3 PROTAC Degrader

This compound is a heterobifunctional molecule designed to specifically target STAT3 for degradation.[1][2][3][4][5][6] It is composed of a ligand that binds to the SH2 domain of STAT3, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][6] This ternary complex formation leads to the polyubiquitination of STAT3, marking it for proteasomal degradation.[2][7] This degradation approach is distinct from conventional small-molecule inhibitors that only block the signaling function of the protein. By eliminating the entire STAT3 protein, this compound can overcome resistance mechanisms associated with inhibitor-based therapies and more profoundly suppress STAT3-dependent transcription.[8]

Mechanism of Action of this compound

The mechanism of action of this compound involves the hijacking of the cell's natural protein disposal system to eliminate STAT3. The process can be summarized in the following steps:

-

Binding to STAT3 and Cereblon: this compound simultaneously binds to the STAT3 protein and the Cereblon E3 ubiquitin ligase, forming a ternary complex.

-

Polyubiquitination: Within this complex, the E3 ligase transfers ubiquitin molecules to the STAT3 protein.

-

Proteasomal Degradation: The polyubiquitinated STAT3 is recognized and degraded by the proteasome.

Caption: Mechanism of action of this compound as a STAT3 PROTAC degrader.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Table 1: Binding Affinity and Degradation Potency of this compound

| Parameter | Value | Cell Line(s) | Reference(s) |

| Binding Affinity (Kd) to STAT3 | ~50 nM | - | [1][5] |

| Binding Affinity (Kd) to STAT1 & STAT4 | 1-2 µM | - | [3][5] |

| IC50 for STAT3 Transcriptional Activity | 10 nM | - | [1][6] |

| DC50 for STAT3 Degradation | 0.06 µM | MOLM-16 | [2][7] |

| DC50 for STAT3 Degradation | 28 nM | SU-DHL-1 | [9] |

Table 2: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | IC50 | Reference(s) |

| MOLM-16 | Acute Myeloid Leukemia | <2 µM | [1][6] |

| DEL | Anaplastic Large-Cell Lymphoma | <2 µM | [1][6] |

| Karpas-299 | Anaplastic Large-Cell Lymphoma | <2 µM | [1][6] |

| KI-JK | Anaplastic Large-Cell Lymphoma | <2 µM | [1][6] |

| SU-DHL-1 | Anaplastic Large-Cell Lymphoma | <2 µM | [1][6] |

| SUP-M2 | Anaplastic Large-Cell Lymphoma | <2 µM | [1][6] |

| MOLM-16 | Acute Myeloid Leukemia | 35 nM | [10] |

| U87 & U251 | Glioma | - (Suppresses cell growth) | [11] |

Table 3: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Dosing Schedule | Outcome | Reference(s) |

| SU-DHL-1 | 100 mg/kg, i.v., 3 times/week | Complete tumor regression | [1][6] |

| SUP-M2 | 50 mg/kg, i.v., 3 times/week | Complete tumor inhibition | [1][6] |

| Molm-16 | Well-tolerated dose-schedules | Complete and long-lasting tumor regression | [2][4][7] |

| U251 (Glioma) | 5 mg/kg | Significantly impeded tumor growth | [11] |

Effect of this compound on the Tumor Microenvironment (Inferred from STAT3 Degradation)

While direct studies on the effect of this compound on the TME are limited, the profound and selective degradation of STAT3 allows for strong inferences based on the well-established role of STAT3 in shaping the TME. Constitutively active STAT3 in both tumor and immune cells is a major driver of immunosuppression.[1][12][13] Therefore, this compound is expected to reverse these effects.

References

- 1. The Role of STAT3 in Leading the Crosstalk between Human Cancers and the Immune System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insights into IL-6/JAK/STAT3 signaling in the tumor microenvironment: Implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting the tumor microenvironment: JAK-STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Structure-Based Discovery of this compound as a Potent, Selective, and Efficacious PROTAC Degrader of STAT3 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A Potent and Selective Small-molecule Degrader of STAT3 Achieves Complete Tumor Regression in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SD‐36 promotes growth inhibition and induces apoptosis via suppression of Mcl‐1 in glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role of Stat3 in suppressing anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. STATs in cancer inflammation and immunity: a leading role for STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Off-Target Profile of SD-36: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SD-36 is a potent and selective degrader of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor implicated in various human cancers. Developed as a Proteolysis Targeting Chimera (PROTAC), this compound functions by hijacking the cellular ubiquitin-proteasome system to induce the degradation of STAT3.[1][2] While its on-target efficacy has been well-documented, a thorough understanding of its off-target effects is critical for its clinical development and therapeutic application. This technical guide provides a comprehensive overview of the methodologies used to investigate the off-target profile of this compound, summarizes the key findings, and presents the relevant signaling pathways and experimental workflows.

Mechanism of Action of this compound

This compound is a heterobifunctional molecule composed of a ligand that binds to the SH2 domain of STAT3, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3] By simultaneously binding to both STAT3 and CRBN, this compound facilitates the formation of a ternary complex, leading to the ubiquitination of STAT3 and its subsequent degradation by the proteasome.

Assessment of Off-Target Effects

The selectivity of this compound has been rigorously evaluated using multiple orthogonal approaches, including proteome-wide analysis and targeted investigation of closely related proteins.

Proteome-Wide Off-Target Analysis

A key study by Bai et al. (2019) employed a multiplexed quantitative proteomics approach to assess the global selectivity of this compound. This unbiased method allows for the identification of unintended protein degradation across the entire proteome.

-

Cell Culture and Treatment: Human cancer cell lines (e.g., MOLM-16, SU-DHL-1, and 22Rv1) were cultured under standard conditions. Cells were treated with a high concentration of this compound (10 µM) or vehicle control (DMSO) for a specified duration to maximize the potential for detecting off-target degradation.

-

Cell Lysis and Protein Digestion: Following treatment, cells were harvested and lysed. The protein concentration of the lysates was determined, and equal amounts of protein were subjected to in-solution trypsin digestion to generate peptides.

-

Tandem Mass Tag (TMT) Labeling: The resulting peptide samples were labeled with isobaric tandem mass tags (TMTs), allowing for the simultaneous quantification of peptides from different treatment groups in a single mass spectrometry run.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The TMT-labeled peptides were pooled, fractionated by high-pH reversed-phase liquid chromatography, and then analyzed by LC-MS/MS.

-

Data Analysis: The raw MS data was processed using a database search engine (e.g., MaxQuant) to identify and quantify proteins. Statistical analysis was performed to identify proteins with significantly altered abundance upon this compound treatment compared to the vehicle control. A significance threshold of a ≥2-fold change and a p-value ≤0.05 was applied.

The proteomic analysis revealed the exceptional selectivity of this compound. Out of approximately 5,500 proteins quantified in each of the three cell lines tested, STAT3 was the only protein whose levels were significantly decreased by ≥2-fold (p≤0.05) following treatment with 10 µM this compound. This provides strong evidence that this compound does not induce widespread off-target protein degradation.

| Cell Line | Total Proteins Quantified | Proteins Significantly Decreased (≥2-fold, p≤0.05) |

| MOLM-16 | ~5,500 | STAT3 |

| SU-DHL-1 | ~5,500 | STAT3 |

| 22Rv1 | ~5,500 | STAT3 |

Selectivity Against Other STAT Family Members

Given the high degree of homology among the STAT family of proteins, it is crucial to assess the selectivity of this compound against other STAT members. This has been investigated through targeted Western blot analysis.

-

Cell Culture and Treatment: Cell lines expressing various STAT family members (e.g., MOLM-16 and SU-DHL-1) were treated with increasing concentrations of this compound for a defined period.

-

Protein Extraction and Quantification: Cells were lysed, and the total protein concentration was determined using a BCA assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked and then incubated with primary antibodies specific for STAT1, STAT2, STAT3, STAT4, STAT5, and STAT6. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) was used as a loading control.

-

Detection: The membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: The intensity of the protein bands was quantified using densitometry software to determine the relative protein levels.

Western blot analysis has consistently demonstrated that this compound is highly selective for the degradation of STAT3.[1] Even at concentrations up to 10 µM, this compound did not induce the degradation of other STAT family members, including STAT1, STAT2, STAT4, STAT5, and STAT6.[1]

| STAT Protein | Degradation by this compound (up to 10 µM) |

| STAT1 | No |

| STAT2 | No |

| STAT3 | Yes |

| STAT4 | No |

| STAT5 | No |

| STAT6 | No |

Conclusion

The comprehensive investigation into the off-target effects of this compound, utilizing both unbiased proteome-wide analysis and targeted approaches, has consistently demonstrated its exceptional selectivity for STAT3. The lack of significant degradation of other proteins, including closely related STAT family members, underscores the precision of this PROTAC degrader. These findings are crucial for the continued development of this compound as a promising therapeutic agent, providing a strong rationale for its advancement into further preclinical and clinical evaluation. The detailed methodologies provided in this guide serve as a valuable resource for researchers in the field of targeted protein degradation and drug development.

References

- 1. A novel STAT3 inhibitor W2014-S regresses human non-small cell lung cancer xenografts and sensitizes EGFR-TKI acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Allosteric regulation in STAT3 interdomains is mediated by a rigid core: SH2 domain regulation by CCD in D170A variant - PMC [pmc.ncbi.nlm.nih.gov]

SD-36 for Targeted Protein Degradation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of SD-36, a potent and selective small-molecule degrader of Signal Transducer and Activator of Transcription 3 (STAT3). This compound utilizes the Proteolysis Targeting Chimera (PROTAC) technology to induce the degradation of STAT3, a transcription factor implicated in various cancers. This document details the mechanism of action, quantitative efficacy, and experimental protocols associated with the characterization of this compound.

Core Concepts: PROTAC Technology and this compound

PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] this compound is a PROTAC composed of three key components:

-

A STAT3-binding ligand: This moiety, derived from the STAT3 inhibitor SI-109, specifically binds to the SH2 domain of STAT3.[2][3]

-

An E3 ligase-recruiting ligand: this compound incorporates a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[2][4]

-

A flexible linker: This connects the STAT3-binding and E3 ligase-recruiting ligands, enabling the formation of a stable ternary complex between STAT3, this compound, and CRBN.[2]

The formation of this ternary complex facilitates the transfer of ubiquitin from the E3 ligase to STAT3, marking it for degradation by the 26S proteasome. This targeted degradation approach offers a powerful alternative to traditional small-molecule inhibition.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound, including its degradation potency (DC50), inhibitory concentration (IC50), and binding affinity (Kd).

Table 1: In Vitro Degradation and Inhibitory Potency of this compound

| Cell Line | Assay Type | Parameter | Value | Reference |

| MOLM-16 (AML) | STAT3 Degradation | DC50 | 60 nM | [2] |

| MOLM-16 (AML) | Cell Growth Inhibition | IC50 | 13 nM | [3] |

| SU-DHL-1 (ALCL) | STAT3 Degradation | DC50 | 28 nM | [3] |

| SU-DHL-1 (ALCL) | Cell Growth Inhibition | IC50 | 0.61 µM | [3] |

| Multiple Cell Lines | Transcriptional Activity | IC50 | 10 nM | [5] |

Table 2: Binding Affinity of this compound and its Precursor SI-109 to STAT Proteins

| Compound | Target Protein | Binding Affinity (Kd) | Reference |

| This compound | STAT3 | ~50 nM | [5][6] |

| This compound | STAT1 | ~1-2 µM | [6] |

| This compound | STAT4 | ~1-2 µM | [6] |

| SI-109 | STAT3 | ~50 nM | [6] |

Table 3: In Vivo Efficacy of this compound in Xenograft Mouse Models

| Tumor Model | Dosing Schedule | Outcome | Reference |

| MOLM-16 Xenograft | 50 mg/kg, twice weekly | Complete and long-lasting tumor regression | [7] |

| SU-DHL-1 Xenograft | 100 mg/kg, weekly | Complete tumor regression | [7] |

Signaling Pathways and Experimental Workflows

Visual representations of the key biological pathways and experimental procedures are provided below using Graphviz.

JAK/STAT Signaling Pathway and this compound Mechanism of Action

Experimental Workflow for this compound Evaluation

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Western Blot for STAT3 Degradation

This protocol is used to quantify the levels of total and phosphorylated STAT3 protein in cell lysates following treatment with this compound.[7]

Materials:

-

RIPA buffer (supplemented with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

4-12% Bis-Tris polyacrylamide gels

-

PVDF membrane

-

Blocking buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)

-

Primary antibodies: Rabbit anti-STAT3, Rabbit anti-p-STAT3 (Tyr705), Mouse anti-GAPDH

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Lysis:

-

Treat cells with desired concentrations of this compound for the indicated times.

-

Wash cells with ice-cold PBS and lyse in RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

-

Gel Electrophoresis:

-

Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel.

-

Run the gel to separate proteins by size.

-

-

Protein Transfer:

-

Transfer the separated proteins to a PVDF membrane.

-

-

Blocking:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

-

Antibody Incubation:

-

Incubate the membrane with primary antibodies (e.g., anti-STAT3 at 1:1000, anti-p-STAT3 at 1:1000, anti-GAPDH at 1:5000) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software and normalize to the loading control (GAPDH).

-

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.

Materials:

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat cells with a serial dilution of this compound for the desired duration (e.g., 72 hours).

-

-

MTT Incubation:

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

-

Solubilization:

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate overnight at 37°C in a humidified atmosphere.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to demonstrate the this compound-dependent interaction between STAT3 and the CRBN E3 ligase.

Materials:

-

Cell lysis buffer (e.g., 1X Cell Lysis Buffer, Cell Signaling Technology, #9803)

-

Protein A/G magnetic beads

-

Anti-STAT3 antibody for immunoprecipitation

-

Anti-CRBN antibody for immunoblotting

-

Anti-ubiquitin antibody for immunoblotting

-

IgG control antibody

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with this compound or a vehicle control for the indicated time.

-

Lyse cells in cell lysis buffer and clear the lysate by centrifugation.

-

-

Immunoprecipitation:

-

Incubate the cell lysate with an anti-STAT3 antibody or an IgG control overnight at 4°C with gentle rotation.

-

-

Immune Complex Capture:

-

Add Protein A/G magnetic beads to the lysate and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.

-

-

Washing:

-

Wash the beads three times with cold lysis buffer to remove non-specific binding proteins.

-

-

Elution and Western Blotting:

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against CRBN and ubiquitin to detect the formation of the STAT3-SD-36-CRBN ternary complex and ubiquitinated STAT3.

-

Synthesis of this compound

The synthesis of this compound involves the coupling of the STAT3 inhibitor SI-109 with a Cereblon ligand via a linker. A general synthetic scheme is outlined below, based on reported procedures.[3] For a detailed, step-by-step protocol, referral to the primary literature is recommended.

General Synthetic Scheme:

-

Synthesis of the STAT3 inhibitor (SI-109): This involves the synthesis of the 5-(difluoro(phosphoro)methyl)-1H-indole-2-carboxylic acid moiety, which serves as a phosphotyrosine mimetic.[2]

-

Synthesis of the Cereblon ligand with a linker attachment point: A derivative of thalidomide or lenalidomide is functionalized with a reactive group (e.g., an amine or an alkyne) to allow for linker attachment.

-

Linker Synthesis: A polyethylene glycol (PEG) or alkyl-based linker with appropriate functional groups at each end is synthesized.

-

Coupling Reactions: The STAT3 inhibitor, linker, and Cereblon ligand are coupled together using standard amide bond formation or click chemistry reactions to yield the final this compound molecule.

In Vivo Studies

In vivo evaluation of this compound has been conducted in xenograft mouse models of acute myeloid leukemia (MOLM-16) and anaplastic large-cell lymphoma (SU-DHL-1).[7]

General In Vivo Experimental Protocol:

-

Animal Models: Severe combined immunodeficient (SCID) or other immunocompromised mice are used.

-

Tumor Implantation: Human cancer cells (e.g., MOLM-16 or SU-DHL-1) are subcutaneously or intravenously injected into the mice.

-

Compound Administration: Once tumors are established, mice are treated with this compound (e.g., 50-100 mg/kg) via intravenous or intraperitoneal injection on a specified schedule.

-

Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and general health are also monitored.

-

Pharmacodynamic Analysis: At the end of the study, tumors and tissues are collected to assess the levels of STAT3 and downstream signaling molecules by Western blotting or immunohistochemistry.

-

Efficacy Evaluation: The anti-tumor efficacy of this compound is determined by comparing the tumor growth in the treated group to that in the vehicle-treated control group.

This technical guide provides a comprehensive overview of this compound, a promising STAT3-targeting protein degrader. The data and protocols presented herein should serve as a valuable resource for researchers in the field of targeted protein degradation and cancer drug discovery.

References

- 1. SD-91 as A Potent and Selective STAT3 Degrader Capable of Achieving Complete and Long-Lasting Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Based Discovery of this compound as a Potent, Selective, and Efficacious PROTAC Degrader of STAT3 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. support.nanotempertech.com [support.nanotempertech.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A Potent and Selective Small-molecule Degrader of STAT3 Achieves Complete Tumor Regression in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

In Vitro Characterization of SD-36: A Technical Guide to its STAT3-Degrading Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of SD-36, a potent and selective small-molecule degrader of Signal Transducer and Activator of Transcription 3 (STAT3). This compound utilizes the Proteolysis Targeting Chimera (PROTAC) technology to induce the degradation of STAT3, a transcription factor implicated in various cancers. This document details the experimental protocols for key assays, presents quantitative data on its activity, and visualizes the underlying molecular mechanisms and experimental workflows.

Mechanism of Action

This compound is a heterobifunctional molecule composed of a ligand that binds to the STAT3 protein, a linker, and a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1] By simultaneously binding to STAT3 and CRBN, this compound brings the E3 ligase in close proximity to STAT3, leading to its ubiquitination and subsequent degradation by the proteasome.[2] This targeted protein degradation approach offers a distinct advantage over traditional inhibitors by eliminating the entire protein, thereby abrogating both its scaffolding and transcriptional functions. A control compound, SD-36Me, in which a methyl group blocks binding to Cereblon, is often used to confirm that the degradation is dependent on the PROTAC mechanism.[2]

Quantitative Assessment of this compound Activity

The in vitro activity of this compound has been quantified through various biochemical and cell-based assays. The key parameters include binding affinity (Kd and Ki), degradation potency (DC50), and anti-proliferative activity (IC50).

Table 1: Binding Affinity of this compound and its Analogs to STAT3

| Compound | Assay Method | Binding Affinity (Kd/Ki) | Reference |

| This compound | Biolayer Interferometry (BLI) | ~50 nM (Kd) | [3] |

| This compound | Fluorescence Polarization (FP) | 11 nM (Ki) | [3] |

| SI-109 (STAT3 Inhibitor) | Fluorescence Polarization (FP) | 9 nM (Ki) | [3] |

| SD-36Me (Inactive Control) | Fluorescence Polarization (FP) | 20 nM (Ki) | [3] |

| SD-91 | Biolayer Interferometry (BLI) | 28 nM (Kd) | [4] |

| SD-91 | Fluorescence Polarization (FP) | 5.5 nM (Ki) | [4] |

Table 2: In Vitro Degradation and Anti-Proliferative Activity of this compound

| Cell Line | Assay Type | Parameter | Value | Reference |

| MOLM-16 (AML) | Western Blot | DC50 (4h) | ~0.38 µM | [4] |

| MOLM-16 (AML) | CellTiter-Glo | IC50 | 35 nM | [3] |

| SU-DHL-1 (ALCL) | Western Blot | DC50 | Not Reported | |

| SU-DHL-1 (ALCL) | CellTiter-Glo | IC50 | 3.4 µM | [4] |

| DEL (ALCL) | CellTiter-Glo | IC50 | Potent Activity | [3] |

| KI-JK (ALCL) | CellTiter-Glo | IC50 | Potent Activity | [3] |

| SUP-M2 (Lymphoma) | CellTiter-Glo | IC50 | 0.53 µM | [4] |

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize this compound activity are provided below.

Western Blotting for STAT3 Degradation

This protocol is for assessing the dose-dependent degradation of total STAT3 and phosphorylated STAT3 (pSTAT3) in cancer cell lines.

Materials:

-

Cell lines (e.g., MOLM-16, SU-DHL-1)

-

This compound, SD-36Me (inactive control), SI-109 (inhibitor control)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-STAT3, Rabbit anti-pSTAT3 (Tyr705), Rabbit anti-GAPDH or β-actin (loading control)

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding and Treatment: Seed cells (e.g., MOLM-16 at 0.5 x 10^6 cells/mL) in appropriate culture plates. Allow cells to adhere or stabilize for 24 hours. Treat cells with varying concentrations of this compound, SD-36Me, or SI-109 for the desired time (e.g., 4, 8, 24 hours).

-

Cell Lysis: Harvest cells by centrifugation, wash with cold PBS, and lyse with lysis buffer on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (typically diluted 1:1000 in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody (typically diluted 1:5000 in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensities using densitometry software.

Cell Viability Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, which indicates the presence of metabolically active cells.

Materials:

-

Cell lines (e.g., MOLM-16, SU-DHL-1)

-

This compound

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit

Procedure:

-

Cell Seeding: Seed cells in opaque-walled 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well for suspension cells like MOLM-16 and SU-DHL-1) in 100 µL of culture medium.[5]

-

Compound Treatment: Add serial dilutions of this compound to the wells. Include wells with vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 72 or 96 hours) at 37°C in a CO2 incubator.

-

Assay Protocol:

-

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Measurement: Read the luminescence using a plate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of viable cells against the log concentration of this compound and fitting the data to a dose-response curve.

STAT3 Luciferase Reporter Assay

This assay measures the transcriptional activity of STAT3.

Materials:

-

A suitable cell line (e.g., HEK293T)

-

STAT3-responsive luciferase reporter plasmid

-

A constitutively expressed control reporter plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

This compound

-

Dual-luciferase reporter assay system

Procedure:

-

Transfection: Co-transfect the cells with the STAT3 luciferase reporter plasmid and the control reporter plasmid.

-

Cell Seeding and Treatment: After 24 hours, seed the transfected cells into a 96-well plate. Treat the cells with different concentrations of this compound. It is often necessary to stimulate the STAT3 pathway with an activator like Interleukin-6 (IL-6) to observe inhibition.[6][7]

-

Incubation: Incubate the cells for a defined period (e.g., 6-24 hours).

-

Cell Lysis: Lyse the cells using the passive lysis buffer provided in the dual-luciferase assay kit.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the IC50 value for the inhibition of STAT3 transcriptional activity. In a STAT3-luciferase reporter assay, this compound was found to inhibit the transcriptional activity of STAT3 with an IC50 of approximately 3 µM.[3]

Binding Affinity Assays

This assay measures the binding of this compound to the STAT3 protein in solution.

Materials:

-

Recombinant STAT3 protein

-

A fluorescently labeled peptide probe that binds to the STAT3 SH2 domain (e.g., a fluorescein-labeled phosphotyrosine-peptide).[8]

-

This compound

-

Assay buffer

-

384-well black plates

Procedure:

-

Assay Setup: In a 384-well plate, add the fluorescent probe (at a concentration below its Kd, e.g., 10-20 nM) and the recombinant STAT3 protein (at a concentration that gives a significant polarization signal).[9]

-

Compound Addition: Add serial dilutions of this compound.

-

Incubation: Incubate the plate at room temperature to reach binding equilibrium.

-

Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate filters.

-

Data Analysis: The binding of this compound to STAT3 displaces the fluorescent probe, leading to a decrease in fluorescence polarization. Calculate the Ki value from the IC50 value obtained from the dose-response curve.

This label-free technique measures the real-time binding kinetics of this compound to STAT3.

Materials:

-

Biotinylated recombinant STAT3 protein

-

Streptavidin-coated biosensors

-

This compound

-

BLI instrument (e.g., Octet system)

-

Assay buffer

Procedure:

-

Sensor Hydration and Baseline: Hydrate the streptavidin biosensors in the assay buffer. Establish a stable baseline in the assay buffer.

-

Protein Immobilization: Load the biotinylated STAT3 protein onto the streptavidin biosensors.

-

Association: Move the biosensors into wells containing different concentrations of this compound (e.g., ranging from 200 nM with 2x dilutions) and measure the association for a set period.[4]

-

Dissociation: Move the biosensors back into wells containing only the assay buffer and measure the dissociation.

-

Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[4]

Signaling Pathway

This compound acts by degrading STAT3, thereby inhibiting its downstream signaling. The canonical STAT3 signaling pathway is initiated by cytokines or growth factors, leading to the activation of Janus kinases (JAKs), which then phosphorylate STAT3 at tyrosine 705. Phosphorylated STAT3 dimerizes, translocates to the nucleus, and activates the transcription of target genes involved in cell proliferation, survival, and differentiation.

This technical guide provides a comprehensive framework for the in vitro characterization of this compound. The detailed protocols and compiled data serve as a valuable resource for researchers investigating STAT3-targeted therapies and the broader field of targeted protein degradation.

References

- 1. Structure-Based Discovery of this compound as a Potent, Selective, and Efficacious PROTAC Degrader of STAT3 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Potent and Selective Small-molecule Degrader of STAT3 Achieves Complete Tumor Regression in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SD-91 as A Potent and Selective STAT3 Degrader Capable of Achieving Complete and Long-Lasting Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AddexBio Product Detail - SU-DHL-1 Cells [addexbio.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. bosterbio.com [bosterbio.com]

- 7. A high-throughput fluorescence polarization assay for signal transducer and activator of transcription 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. oncotarget.com [oncotarget.com]

- 9. mdpi.com [mdpi.com]

Methodological & Application

SD-36 Experimental Protocol for Cell Culture: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

SD-36 is a potent and selective small-molecule degrader of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3][4][5] As a Proteolysis Targeting Chimera (PROTAC), this compound functions by inducing the degradation of the STAT3 protein.[1][2][3][4][5] It is composed of a STAT3 inhibitor (SI-109) linked to a ligand for the Cereblon E3 ubiquitin ligase.[1][6] This bifunctional design allows this compound to recruit STAT3 to the E3 ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][3] Constitutive activation of STAT3 is a hallmark of various human cancers, making it an attractive therapeutic target.[2][3][4] this compound has demonstrated robust anti-tumor activity in preclinical models by inducing cell-cycle arrest and apoptosis in cancer cell lines dependent on STAT3 signaling.[1][2]

These application notes provide detailed protocols for utilizing this compound in cell culture experiments, including methods for assessing its impact on cell viability, target protein degradation, and induction of apoptosis.

Data Presentation

In Vitro Activity of this compound

| Parameter | Value | Cell Lines | Notes |

| Binding Affinity (Kd) | ~50 nM | - | High selectivity for STAT3 over other STAT members.[1][7] |

| Transcriptional Inhibition (IC50) | 10 nM | - | Suppresses the transcriptional activity of STAT3.[1] |

| STAT3 Degradation (DC50) | 0.06 µM (60 nM) | Molm-16 | Concentration for 50% degradation of STAT3 protein.[1][2] |

| STAT3 Degradation (DC50) | 28 nM | SU-DHL-1 | Concentration for 50% degradation of STAT3 and pSTAT3Y705.[2] |

| Cell Growth Inhibition (IC50) | <2 µM | MOLM-16, DEL, Karpas-299, KI-JK, SU-DHL-1, SUP-M2 | Potent activity in a subset of acute myeloid leukemia and anaplastic large-cell lymphoma cell lines.[1] |

Signaling Pathway and Mechanism of Action

The mechanism of action of this compound as a STAT3 PROTAC degrader is a multi-step process that ultimately leads to the targeted degradation of the STAT3 protein.

Caption: Mechanism of action of the STAT3 PROTAC degrader this compound.

Experimental Protocols

Cell Viability Assay (Using CellTiter-Glo®)

This protocol outlines the measurement of cell viability in response to this compound treatment using a luminescent-based assay that quantifies ATP, an indicator of metabolically active cells.

Caption: Workflow for assessing cell viability after this compound treatment.

Materials:

-

Cancer cell lines (e.g., MOLM-16, SU-DHL-1)

-

Appropriate cell culture medium

-

This compound

-

96-well opaque-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density appropriate for the specific cell line and a 4-day incubation period.

-

Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.005 µM to 5 µM).[1] Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 4 days at 37°C in a humidified incubator.[1]

-

Assay:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Record the luminescence using a luminometer.

-

Analysis: Calculate the IC50 values by plotting the luminescence signal against the log of the this compound concentration.

Western Blot for STAT3 Degradation

This protocol details the detection of STAT3 protein levels by Western blot to confirm this compound-induced degradation.

Caption: General workflow for Western blot analysis of STAT3 degradation.

Materials:

-

Cancer cell lines

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-STAT3, anti-pSTAT3, and a loading control like anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Treat cells with the desired concentrations of this compound for a specified time (e.g., 1 µM for 5 hours in MOLM-16 cells).[1]

-

Cell Lysis: Lyse the cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation:

-

Incubate the membrane with primary antibodies against total STAT3, phosphorylated STAT3 (pSTAT3), and a loading control overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane with TBST, add ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.

Apoptosis Assay (Using Annexin V Staining)

This protocol describes the detection of apoptosis induced by this compound using Annexin V staining followed by flow cytometry.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound at various concentrations for the desired duration to induce apoptosis.

-

Cell Harvesting:

-

For suspension cells, collect the cells by centrifugation.

-

For adherent cells, gently trypsinize and collect the cells.

-

-

Washing: Wash the cells twice with cold PBS.

-

Staining:

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Data Acquisition: Analyze the stained cells by flow cytometry.

-

FITC signal (Annexin V) is detected in the FL1 channel.

-

PI signal is detected in the FL2 or FL3 channel.

-

-

Analysis:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

References

- 1. Structure-Based Discovery of this compound as a Potent, Selective, and Efficacious PROTAC Degrader of STAT3 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Structure-Based Discovery of this compound as a Potent, Selective, and Efficacious PROTAC Degrader of STAT3 Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. support.nanotempertech.com [support.nanotempertech.com]

- 7. cancer-research-network.com [cancer-research-network.com]

Application Notes and Protocols for the Use of SD-36 in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

SD-36 is a potent and selective small-molecule degrader of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] As a Proteolysis Targeting Chimera (PROTAC), this compound functions by inducing the selective intracellular degradation of STAT3 protein, rather than just inhibiting its activity.[1] This mechanism offers a promising therapeutic strategy for cancers where STAT3 is constitutively activated.[1][2] These application notes provide detailed protocols for the use of this compound in preclinical mouse xenograft models to evaluate its anti-tumor efficacy and mechanism of action.

Mechanism of Action: this compound as a STAT3 PROTAC Degrader

This compound is a heterobifunctional molecule composed of a ligand that binds to the STAT3 protein, a linker, and a ligand that recruits an E3 ubiquitin ligase, specifically Cereblon (CRBN).[1] By bringing STAT3 into close proximity with the E3 ligase, this compound triggers the ubiquitination of STAT3, marking it for degradation by the proteasome.[1] This targeted protein degradation leads to a profound and sustained suppression of the STAT3 signaling network.[1] A key advantage of this mechanism is its catalytic nature, allowing a single molecule of this compound to induce the degradation of multiple STAT3 proteins.

References

Application Notes and Protocols for SD-36: A Potent and Selective STAT3 Degrader

For Research Use Only. Not for use in diagnostic procedures.

Abstract

SD-36 is a potent and selective small-molecule degrader of Signal Transducer and Activator of Transcription 3 (STAT3) based on the Proteolysis Targeting Chimera (PROTAC) technology.[1][2][3][4] It functions by recruiting the E3 ubiquitin ligase Cereblon (CRBN) to STAT3, leading to its ubiquitination and subsequent degradation by the proteasome.[1][5] These application notes provide detailed guidelines and protocols for researchers utilizing this compound in in vitro and in vivo studies to investigate STAT3-dependent signaling pathways and their roles in various diseases, particularly cancer.

Mechanism of Action

This compound is a bifunctional molecule composed of a ligand that binds to the STAT3 protein, a linker, and a ligand that recruits the Cereblon E3 ubiquitin ligase.[6] This ternary complex formation facilitates the transfer of ubiquitin to STAT3, marking it for degradation by the 26S proteasome. This targeted protein degradation approach allows for the potent and sustained inhibition of STAT3 signaling.

Caption: Mechanism of action of this compound as a STAT3 PROTAC degrader.

In Vitro Activity

This compound demonstrates potent and selective degradation of STAT3 in various cancer cell lines, particularly those with high levels of phosphorylated STAT3.[1][3]

| Parameter | Cell Line | Value | Reference |

| DC₅₀ (Degradation) | Molm-16 (Leukemia) | 0.06 µM | [1][5] |

| SU-DHL-1 (Lymphoma) | 28 nM | [5] | |

| IC₅₀ (Growth Inhibition) | Molm-16 (Leukemia) | 35 nM | [7] |

| DEL, Karpas-299, KI-JK, SU-DHL-I, SUP-M2 | <2 µM | [6] | |

| Transcriptional Activity Inhibition (IC₅₀) | Not specified | 10 nM | [6] |

| Binding Affinity (Kd) | STAT3 | ~50 nM | [2][6] |

In Vivo Administration

In preclinical mouse models, this compound has been shown to be well-tolerated and effective in inducing tumor regression when administered intravenously.

| Animal Model | Dosing Schedule | Route of Administration | Vehicle | Efficacy | Reference |

| Molm-16 Xenograft | 50 mg/kg, once weekly for 3 weeks | Intravenous (i.v.) | Not specified | Effective tumor growth inhibition | [1] |

| Molm-16 Xenograft | 25 or 50 mg/kg, three times per week for 3 weeks | Intravenous (i.v.) | 10% PEG400 + 90% PBS | Complete tumor regression | [5][7] |

| SU-DHL-1 Xenograft | 25 and 50 mg/kg, on day 1, 3, and 5 per week | Intravenous (i.v.) | Not specified | Effective tumor growth inhibition | [6] |

| SU-DHL-1 Xenograft | 100 mg/kg, on day 1, 3, and 5 per week | Intravenous (i.v.) | Not specified | Complete tumor regression | [6] |

| SUP-M2 Xenograft | 50 mg/kg, 3 times per week | Intravenous (i.v.) | Not specified | Complete tumor growth inhibition | [6] |

| CD-1 Mice (Pharmacodynamics) | Single dose | Intravenous (i.v.) | Not specified | Complete STAT3 degradation in spleen tissue | [1] |

Experimental Protocols

Protocol 1: In Vitro STAT3 Degradation Assay

This protocol outlines the steps to assess the degradation of STAT3 in cultured cells following treatment with this compound.

Caption: Workflow for in vitro STAT3 degradation analysis.

Materials:

-

This compound (stored as a stock solution in DMSO at -80°C)

-

Cell culture medium and supplements

-

Multi-well cell culture plates

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-STAT3, anti-pSTAT3 (Y705), and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding: Seed the desired cell line (e.g., Molm-16, SU-DHL-1) in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

-

Cell Treatment: After allowing the cells to adhere (for adherent cell lines), treat them with a range of this compound concentrations (e.g., 0.01 µM to 10 µM). Include a vehicle control (DMSO) and a negative control compound if available (e.g., SD-36Me, an inactive epimer).

-

Incubation: Incubate the cells for the desired time points. A time-course experiment (e.g., 4, 8, 16, 24 hours) is recommended to determine the optimal degradation time.

-

Cell Lysis: Following treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or a similar method.

-

Western Blotting: a. Normalize the protein concentrations and prepare samples for SDS-PAGE. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. c. Block the membrane with a suitable blocking buffer for 1 hour at room temperature. d. Incubate the membrane with primary antibodies against total STAT3, phosphorylated STAT3 (Y705), and a loading control overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the STAT3 and pSTAT3 levels to the loading control. Calculate the DC₅₀ value, which is the concentration of this compound that results in 50% degradation of the target protein.

Protocol 2: In Vivo Efficacy Study in Xenograft Models

This protocol provides a general framework for assessing the anti-tumor efficacy of this compound in a mouse xenograft model.

Caption: Workflow for an in vivo xenograft efficacy study.

Materials:

-

This compound

-

Vehicle for in vivo administration (e.g., 10% PEG400 in PBS)

-

Immunocompromised mice (e.g., SCID or nude mice)

-

Tumor cells (e.g., Molm-16, SU-DHL-1)

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Tumor Cell Implantation: Subcutaneously implant the desired number of tumor cells into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: a. Prepare the dosing solution of this compound in the appropriate vehicle. Information from some studies suggests preparing a stock in DMSO and then diluting it in corn oil or a PEG300/Tween80/ddH2O mixture for administration.[8] However, a PBS-based vehicle has also been reported.[7] The optimal formulation may need to be determined empirically. b. Administer this compound or vehicle to the mice via the chosen route (intravenous administration has been reported to be effective) and schedule (e.g., 50 mg/kg, three times per week).

-

Efficacy Monitoring: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum allowed size), euthanize the mice.

-

Tissue Collection and Analysis: a. Excise the tumors and record their weight. b. A portion of the tumor tissue can be flash-frozen or fixed for pharmacodynamic analysis (e.g., Western blotting to confirm STAT3 degradation) or histopathology. c. Major organs can be collected to assess for any treatment-related toxicity.

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with an approved animal care and use committee protocol.

Safety and Handling

This compound is a potent bioactive compound. Standard laboratory safety precautions should be followed when handling this chemical. This includes wearing personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Work should be conducted in a well-ventilated area or a chemical fume hood. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Storage

This compound should be stored as a solid at -20°C. Stock solutions in DMSO can be stored at -80°C.[6] Avoid repeated freeze-thaw cycles.[6] For in vivo use, it is recommended to prepare fresh dosing solutions daily.[8]

References

- 1. Structure-Based Discovery of this compound as a Potent, Selective, and Efficacious PROTAC Degrader of STAT3 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. Structure-Based Discovery of this compound as a Potent, Selective, and Efficacious PROTAC Degrader of STAT3 Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-Based Discovery of this compound as a Potent, Selective and Efficacious PROTAC Degrader of STAT3 Protein. | Semantic Scholar [semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. A Potent and Selective Small-molecule Degrader of STAT3 Achieves Complete Tumor Regression in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

Application Notes and Protocols for Detecting STAT3 Degradation by SD-36